molecular formula C17H16N2O3S2 B2785203 Ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate CAS No. 681156-45-6

Ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

Cat. No. B2785203
CAS RN: 681156-45-6
M. Wt: 360.45
InChI Key: GTXIJIOULXUJLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazine derivatives and ethyl acetoacetate . The reaction mechanisms proposed involve different intermediate derivatization methods .

Scientific Research Applications

Synthesis and Chemical Behavior

This compound is part of a broader class of chemicals known for their utility in synthesizing pharmacologically active derivatives. One study explored the synthesis and pharmacological potential of benzo[b]thiophen derivatives, which are structurally related to ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate. These derivatives have shown preliminary pharmacological promise, suggesting the potential utility of ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate in developing new therapeutic agents (Chapman et al., 1971).

Applications in Dye Synthesis

The compound has also been investigated in the context of synthesizing bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes exhibit solvatochromic behavior and could have applications in various industries including textiles and sensors. The study highlights the versatility of thiophene derivatives in creating functional materials with desirable optical properties (Karcı & Karcı, 2012).

Antimicrobial Properties

Research into the antimicrobial properties of novel cycloalkylthiophene-Schiff bases and their metal complexes, which are related to ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate, has shown promising results against various pathogenic strains. This suggests potential applications in developing new antimicrobial agents for medical and agricultural uses (Altundas et al., 2010).

Antiproliferative Activity

Another study focused on the synthesis of thieno[2,3-d]pyrimidines starting from similar thiophene carboxylates, demonstrating significant inhibitory activities against certain plant pathogens. This research underlines the potential use of such compounds in creating herbicides or plant growth regulators, pointing to the agricultural applications of ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate and its derivatives (Wang et al., 2010).

properties

IUPAC Name

ethyl 3-methyl-5-[(2-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-8-6-5-7-10(12)2/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXIJIOULXUJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2C)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-(2-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

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